4-Ethyl-2,6-dinitrophenol

Description

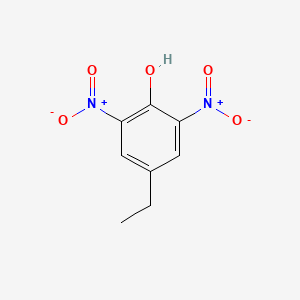

4-Ethyl-2,6-dinitrophenol (CAS: 4099-63-2) is a nitrophenol derivative with the molecular formula C₈H₈N₂O₅ and a molecular weight of 212.16 g/mol . Its structure features an ethyl group at the para position relative to the hydroxyl group and two nitro groups at the ortho positions. This arrangement confers strong electron-withdrawing effects, influencing its acidity, reactivity, and spectral properties. The compound’s IUPAC Standard InChIKey is CIXQCVNMEAPWFG-UHFFFAOYSA-N, and its IR spectrum has been documented by the Coblentz Society, though only as a scanned image .

Properties

CAS No. |

4099-63-2 |

|---|---|

Molecular Formula |

C8H8N2O5 |

Molecular Weight |

212.16 g/mol |

IUPAC Name |

4-ethyl-2,6-dinitrophenol |

InChI |

InChI=1S/C8H8N2O5/c1-2-5-3-6(9(12)13)8(11)7(4-5)10(14)15/h3-4,11H,2H2,1H3 |

InChI Key |

CIXQCVNMEAPWFG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Ethyl-2,6-dinitrophenol typically involves the nitration of ethylphenol. The process can be summarized as follows:

Nitration Reaction: Ethylphenol is treated with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The reaction conditions are crucial to ensure the selective nitration at the 2 and 6 positions of the benzene ring.

Purification: The crude product is purified through recrystallization from suitable solvents to obtain pure this compound.

Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

4-Ethyl-2,6-dinitrophenol undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives using strong oxidizing agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Ethyl-2,6-dinitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-2,6-dinitrophenol involves its ability to uncouple oxidative phosphorylation in mitochondria. This process disrupts the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production and an increase in heat generation . The compound acts as an electron transfer agent, promoting the oxidation of other molecules .

Comparison with Similar Compounds

(a) 4-Nitrophenol Sodium Salt Dihydrate (CAS: 824-78-2)

- Formula: C₆H₄NO₃Na·2H₂O

- Molecular weight : 197.12 g/mol

- Key differences: Lacks the ethyl and second nitro group present in 4-Ethyl-2,6-dinitrophenol. Sodium salt form increases water solubility, making it more suitable for aqueous-phase reactions compared to the neutral, lipophilic this compound . Higher thermal stability (mp >300°C) due to ionic bonding .

(b) 2-Nitroanisole and 4-Nitroanisole

- Formulas: C₇H₇NO₃ (both isomers)

- Key differences: Methoxy (-OCH₃) substituent replaces the hydroxyl group, reducing acidity. this compound’s dual nitro groups enhance electrophilic substitution resistance compared to mono-nitroanisoles .

Amino-Substituted Analog: 2-Amino-4,6-dinitrophenol

- Formula : C₆H₅N₃O₅

- Key differences: Amino (-NH₂) group at the 2-position introduces basicity, contrasting with the acidic hydroxyl group in this compound. Reduced stability due to the amino group’s susceptibility to oxidation; typically stored wet (≥20% water) to prevent decomposition .

Methoxy-Substituted Analog: 4-Ethyl-2,6-dimethoxyphenol

- Formula : C₁₀H₁₄O₃

- Molecular weight : 182.22 g/mol

- Key differences: Methoxy groups at positions 2 and 6 are electron-donating, lowering acidity (pKa ~10–12) compared to the strongly acidic this compound (pKa ~3–4 estimated) . Enhanced stability in organic solvents due to reduced polarity .

Iodinated Analog: 4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodo-phenol

- Formula : C₁₄H₁₀I₄O₂

- Molecular weight : 717.85 g/mol

- Key differences: Iodine substituents increase molecular weight by >500 g/mol and confer radiopacity, making it useful in imaging applications. Phenoxy linkage introduces conformational rigidity absent in this compound .

Comparative Data Table

| Compound | Formula | Molecular Weight (g/mol) | Key Substituents | Acidity (pKa) | Stability Notes |

|---|---|---|---|---|---|

| This compound | C₈H₈N₂O₅ | 212.16 | -OH, -NO₂ (2,6), -C₂H₅ (4) | ~3–4* | Moderate; sensitive to light |

| 4-Nitrophenol sodium salt | C₆H₄NO₃Na·2H₂O | 197.12 | -ONa, -NO₂ (4) | N/A | High (mp >300°C) |

| 2-Amino-4,6-dinitrophenol | C₆H₅N₃O₅ | 199.12 | -NH₂ (2), -NO₂ (4,6) | ~5–6* | Low; requires wet storage |

| 4-Ethyl-2,6-dimethoxyphenol | C₁₀H₁₄O₃ | 182.22 | -OCH₃ (2,6), -C₂H₅ (4) | ~10–12* | High in organic solvents |

| 4-(4-Ethyl-...diiodo-phenol | C₁₄H₁₀I₄O₂ | 717.85 | -I (2,6,4'), -C₂H₅ (4) | N/A | High; radiopaque |

*Estimated based on substituent effects.

Key Research Findings

- Acidity: The dual nitro groups in this compound significantly enhance acidity compared to methoxy- or amino-substituted analogs due to strong electron-withdrawing effects .

- Reactivity : Nitro groups direct electrophilic attacks to the meta position, but steric hindrance from the ethyl group may limit reactivity in some syntheses .

Notes

Biological Activity

4-Ethyl-2,6-dinitrophenol (4E2,6DNP) is a nitrophenol derivative that has garnered attention due to its biological activity, particularly as a mitochondrial uncoupler. This compound is structurally related to other dinitrophenols, such as 2,4-dinitrophenol (DNP), which has been extensively studied for its effects on metabolism and thermogenesis. Understanding the biological activity of 4E2,6DNP is crucial for assessing its potential therapeutic applications and health risks.

Chemical Structure and Properties

This compound possesses two nitro groups at the 2 and 6 positions of the phenolic ring and an ethyl group at the para position. The chemical formula is CHNO, and its molecular weight is approximately 238.20 g/mol. This structure influences its solubility, reactivity, and biological interactions.

The primary mechanism through which 4E2,6DNP exerts its biological effects is through mitochondrial uncoupling . This process disrupts the proton gradient across the mitochondrial membrane, leading to increased energy expenditure as heat rather than ATP synthesis. The implications of this mechanism include:

- Increased Basal Metabolic Rate (BMR) : Similar to DNP, 4E2,6DNP increases BMR by promoting thermogenesis.

- Potential Toxicity : The uncoupling effect can lead to hyperthermia and metabolic disturbances if not properly regulated.

2. Toxicological Profile

The toxicological profile of 4E2,6DNP suggests potential risks similar to those associated with other dinitrophenols. Acute exposure may lead to:

- Hyperthermia : Elevated body temperature due to increased metabolic activity.

- Organ Damage : Reports of organ-specific damage (e.g., liver and kidneys) following high-dose exposures have been documented for related compounds .

- Dermal Reactions : Skin discoloration and irritation have been noted in cases of poisoning with dinitrophenols .

Case Studies

Several case studies illustrate the biological activity and toxicity of dinitrophenols:

- Case Study 1 : A report documented a case where an individual experienced severe hyperthermia after ingestion of a dinitrophenol compound. Autopsy findings revealed multi-organ failure attributed to metabolic dysregulation caused by the compound .

- Case Study 2 : Animal studies involving intraperitoneal administration of DNP showed dose-dependent increases in body temperature and metabolic rate, suggesting that similar outcomes could be expected with 4E2,6DNP .

Research Findings

Recent research has focused on understanding the broader implications of dinitrophenols in biological systems:

| Study | Findings |

|---|---|

| Anderson et al., 1933 | Documented hyperthermia in humans exposed to DNP. |

| Kaiser et al., 1964 | Established dose-response relationships in animal models for DNP's effects on metabolism. |

| Caldeira da Silva et al., 2008 | Investigated the biochemical pathways affected by dinitrophenols leading to increased oxidative stress. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.